((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
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Overview
Description
((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound that has gained significant attention due to its role in the formulation of lipid nanoparticles. These nanoparticles are crucial for the delivery of mRNA in vaccines, such as the BNT162b2 vaccine developed by BioNTech and Pfizer for SARS-CoV-2 . The compound is a colorless oily material and is known for its ability to encapsulate and protect fragile mRNA molecules, promoting their uptake both in vitro and in vivo .
Preparation Methods
The preparation of ((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The synthetic route involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications .
Chemical Reactions Analysis
((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various lipid aldehydes for condensation reactions . The major products formed from these reactions are typically the desired lipid compounds with specific functional groups that enhance their ability to form lipid nanoparticles .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and behaviors of synthetic lipids. In biology and medicine, it plays a crucial role in the development of mRNA vaccines by forming lipid nanoparticles that protect and deliver mRNA into cells . These nanoparticles facilitate the uptake of therapeutically effective nucleic acids, promoting the expression of target proteins . In the pharmaceutical industry, the compound is used in the formulation of vaccines and other therapeutic agents that require efficient delivery systems .
Mechanism of Action
The mechanism of action of ((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its ability to form lipid nanoparticles that encapsulate mRNA. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic mRNA . This interaction facilitates the formation of stable lipid nanoparticles that protect the mRNA from degradation. Once the nanoparticles are absorbed into antigen-presenting cells through receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA payload .
Comparison with Similar Compounds
((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique in its structure and function compared to other similar compounds. Similar compounds include 1,2-distearoyl-sn-glycero-3-phosphocholine, cholesterol, and SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) . These compounds also form lipid nanoparticles but differ in their chemical structures and specific applications. The uniqueness of ((1-Hydroxybutan-2-yl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its ability to efficiently encapsulate and deliver mRNA, making it a critical component in mRNA vaccine formulations .
Properties
Molecular Formula |
C48H95NO5 |
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Molecular Weight |
766.3 g/mol |
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(1-hydroxybutan-2-yl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H95NO5/c1-6-11-15-19-21-29-37-44(35-27-17-13-8-3)47(51)53-41-33-25-23-31-39-49(46(10-5)43-50)40-32-24-26-34-42-54-48(52)45(36-28-18-14-9-4)38-30-22-20-16-12-7-2/h44-46,50H,6-43H2,1-5H3 |
InChI Key |
XGGISPAGMBUGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)C(CC)CO |
Origin of Product |
United States |
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